

Initial Clinical Trial Results for BMS-963272: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This document provides a technical summary of the initial clinical trial findings for **BMS-963272**, a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). The information is based on publicly available data and is intended for a scientific audience.

Core Findings and Data Presentation

Initial clinical trial results for **BMS-963272**, primarily from a Phase 1 multiple-dose study in healthy adults with obesity (NCT04116632), indicate that the compound is safe and well-tolerated. Key pharmacodynamic effects observed include a reduction in body weight and an increase in the gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][2] **BMS-963272** is being investigated for the treatment of metabolic disorders, including nonalcoholic steatohepatitis (NASH).[1][2]

Quantitative Clinical Trial Data

While specific quantitative results from the initial clinical trials have not been made publicly available in detail, the following tables are structured to present the key efficacy and biomarker data that would be expected from such a study.

Table 1: Change in Body Weight



Treatment Group	Dosage	Mean Change from Baseline (kg)	Percentage Change from Baseline (%)
BMS-963272	[Dose 1]	[Data not available]	[Data not available]
BMS-963272	[Dose 2]	[Data not available]	[Data not available]
Placebo	N/A	[Data not available]	[Data not available]

Table 2: Change in Gut Hormone Levels (Plasma)

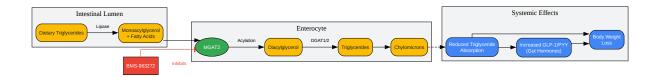
Hormone	Treatment Group	Dosage	Mean Change from Baseline (pg/mL)	Percentage Change from Baseline (%)
GLP-1	BMS-963272	[Dose 1]	[Data not available]	[Data not available]
BMS-963272	[Dose 2]	[Data not available]	[Data not available]	
Placebo	N/A	[Data not available]	[Data not available]	
PYY	BMS-963272	[Dose 1]	[Data not available]	[Data not available]
BMS-963272	[Dose 2]	[Data not available]	[Data not available]	
Placebo	N/A	[Data not available]	[Data not available]	_

Mechanism of Action and Signaling Pathway

BMS-963272 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1] MGAT2 is a key enzyme in the monoacylglycerol pathway, which is responsible for the re-synthesis of triglycerides in the small intestine from dietary fat. By inhibiting MGAT2, **BMS-963272** reduces the absorption of dietary fats, leading to a decrease in triglyceride levels and subsequent effects on body weight and metabolic parameters. The increase in gut



hormones such as GLP-1 and PYY is thought to be a downstream effect of the altered lipid absorption and transit in the gut.



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Caption: Simplified signaling pathway of **BMS-963272** action.

Experimental Protocols

Detailed experimental protocols for the initial clinical trials of **BMS-963272** are not publicly available. However, a Phase 1, multiple-dose, randomized, placebo-controlled trial in healthy adults with obesity would typically follow a design similar to the one outlined below.

Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.

Participants: Healthy adult male and female volunteers with a Body Mass Index (BMI) within the obese range.

Intervention:

- Multiple oral doses of BMS-963272 or a matching placebo.
- Doses would be escalated in successive cohorts of participants after a safety review of the preceding dose level.

Primary Objectives:

To assess the safety and tolerability of multiple oral doses of BMS-963272.



• To determine the pharmacokinetic (PK) profile of **BMS-963272** after multiple doses.

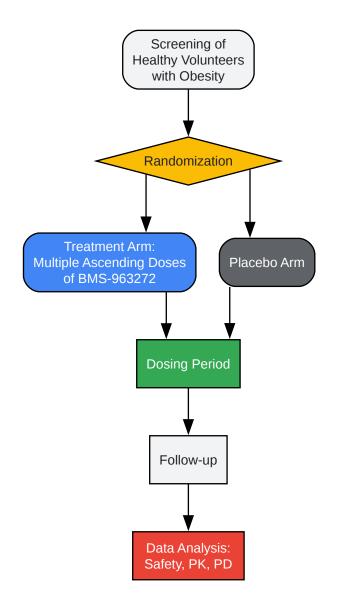
Secondary Objectives:

- To evaluate the effect of BMS-963272 on body weight.
- To assess the effect of BMS-963272 on plasma levels of GLP-1 and PYY.

Methodologies:

- Safety and Tolerability: Monitored through adverse event reporting, physical examinations,
 vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
- Pharmacokinetics: Serial blood samples collected at predefined time points after drug administration to determine plasma concentrations of BMS-963272 and its metabolites.
- Pharmacodynamics:
 - Body weight measured at baseline and at regular intervals throughout the study.
 - Blood samples collected for the analysis of GLP-1 and PYY levels, typically in the fasting state and post-prandially.





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Caption: Generic workflow for a Phase 1 multiple ascending dose trial.

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References

• 1. researchgate.net [researchgate.net]



- 2. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity PubMed [pubmed.ncbi.nlm.nih.gov]
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